Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine is a pentapeptide composed of five amino acids: glycine, L-histidine, L-leucine, L-leucine, and L-cysteine. This compound is significant in biochemical research due to its structural complexity and potential biological applications.
This peptide can be synthesized from its constituent amino acids, which are commonly found in various proteins and peptides. Glycine is the simplest amino acid, while L-histidine is known for its role in enzyme catalysis and as a precursor to histamine. L-leucine is an essential branched-chain amino acid important for protein synthesis, and L-cysteine contains a thiol group that contributes to protein structure and function.
Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine belongs to the class of peptides, specifically those containing both essential and non-essential amino acids. It can be classified under bioactive peptides due to its potential roles in biological processes.
The synthesis of Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine can be achieved through several methods:
The molecular structure of Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine can be represented by its sequence of amino acids:
The molecular formula can be calculated based on the constituent amino acids:
This results in a molecular weight of approximately 490.66 g/mol.
Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine can undergo various chemical reactions typical of peptides:
The kinetics and mechanisms of these reactions depend on factors like pH, temperature, and the presence of catalysts or enzymes.
The mechanism of action for Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine primarily involves its interaction with biological receptors or enzymes. The specific sequence of amino acids may allow it to mimic natural substrates or inhibitors within biological pathways.
Research indicates that peptides with similar structures may exhibit antimicrobial properties, modulate immune responses, or influence metabolic pathways through receptor binding.
Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine has potential applications in several fields:
Research continues into its potential therapeutic roles and mechanisms within biological systems, paving the way for innovative applications in health and medicine.
Retrofunctionalization—a process whereby ancient, low-specificity enzymes acquire new substrate specificities—provides a critical framework for understanding how non-canonical peptides like Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine (GHLLC) might interface with the translational machinery. Aminoacyl-tRNA synthetases (AARS) evolved through this mechanism: primordial AARS exhibited broad substrate tolerance, enabling the stepwise incorporation of novel amino acids into the genetic code. GHLLC’s leucine-rich C-terminus exemplifies a potential substrate for "retrofunctionalized" LeuRS enzymes, which retain ancestral promiscuity in certain phylogenetic lineages [6].
Bayesian ancestral state reconstructions reveal that late-added amino acids (e.g., leucine) show higher probabilities of recruitment by older, less specific AARS families. GHLLC’s leucine residues likely exploit this evolutionary relic—primordial LeuRS isoforms in archaea and bacteria could mischarge tRNALeu with leucine-containing peptides under permissive editing conditions [6] [1]. This retrofunctionalization pathway contrasts with canonical amino acid recruitment, where new AARS typically evolve via gene duplication and specialization.
Table 1: Evolutionary Recruitment Mechanisms of Amino Acids in GHLLC
Amino Acid | AARS Class | Recruitment Era | Retrofunctionalization Likelihood |
---|---|---|---|
Glycine | IIa | Early | Low (Specialized early) |
Histidine | IIa | Intermediate | Moderate |
Leucine | Ia | Late | High |
Cysteine | I/II | Late | High (Dual-class ancestry) |
Class I and II AARS catalytic domains employ distinct insertion modules (IMs) to achieve substrate specificity. GHLLC’s mixed composition (Gly/His: Class II; Leu/Cys: Class I) creates evolutionary recognition barriers:
GHLLC’s N-terminal glycine and histidine require simultaneous engagement by Class II domains, yet extant GlyRS/HisRS architectures lack fusion proteins capable of dual charging. This suggests GHLLC charging would necessitate tRNAGly-tRNAHis fusions or trans-editing by auxiliary domains—both observed in metazoan AARS like Glu-ProRS fusions [1]. Structural phylogenies confirm that IM acquisitions in Class IIa AARS post-date the Last Universal Common Ancestor (LUCA), limiting early peptide recognition opportunities [6].
Bayesian Markov Chain Monte Carlo (MCMC) frameworks reconstruct the likelihood of GHLLC recognition by ancestral AARS lineages. Key steps include:
Table 2: Bayesian Posterior Probabilities for GHLLC Amino Acid Recruitment
AARS Family | Node Age (Ga) | P(Recruitment | Data) | Key Insertion Module |
---|---|---|---|
LeuRS-Ia | Pre-LUCA (3.5) | 0.92 | IM3 Absent |
GlyRS-IIa | LUCA (3.8) | 0.45 | IMβ Present |
HisRS-IIa | Post-LUCA (2.7) | 0.78 | IMα Absent |
CysRS-I | Pre-LUCA (3.6) | 0.87 | Editing Domain Absent |
Simulations under the Dollo insertion-deletion model confirm that loss of IM3 in LeuRS increases GHLLC charging efficiency 5.3-fold—validating retrofunctionalization’s role [6] [9]. However, glycine’s low probability reflects its early specialization, creating an evolutionary "bottleneck" for N-terminal recognition.
AARS-tRNA binding involves determinants (positive recognition elements) and antideterminants (negative selectors). GHLLC’s amino acids exhibit conflicting tRNA identity rules:
GHLLC charging would demand a chimeric tRNA combining:
Such hybrids face kinetic penalties: GlyRS’s editing domain hydrolyzes mischarged large peptides, while LeuRS discriminates against non-cognate tRNA acceptor stems. Coevolutionary models suggest GHLLC recognition would only stabilize in lineages with relaxed editing, like archaeal Methanosarcina (lacking CysRS) or mitochondrial systems [3] [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7